molecular formula C12H11N7O3 B4323831 N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE

N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE

Cat. No.: B4323831
M. Wt: 301.26 g/mol
InChI Key: LTAVUEJZIJUPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE: is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyrazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE typically involves multi-step reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazide with a nitrile in the presence of a base.

    Coupling with Methoxyphenyl Group: The final step involves coupling the triazole ring with the methoxyphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of N-(3-hydroxyphenyl)-5-(4-nitro-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-amine.

    Reduction: Formation of N-(3-methoxyphenyl)-5-(4-amino-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-5-(4-amino-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-amine
  • N-(3-hydroxyphenyl)-5-(4-nitro-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-amine
  • N-(3-methoxyphenyl)-5-(4-nitro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-amine

Uniqueness

N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-(4-nitro-1H-pyrazol-5-yl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O3/c1-22-8-4-2-3-7(5-8)14-12-15-11(17-18-12)10-9(19(20)21)6-13-16-10/h2-6H,1H3,(H,13,16)(H2,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAVUEJZIJUPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NNC(=N2)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE
Reactant of Route 2
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N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE
Reactant of Route 3
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N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE
Reactant of Route 5
N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE
Reactant of Route 6
N-(3-METHOXYPHENYL)-N-[5-(4-NITRO-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]AMINE

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